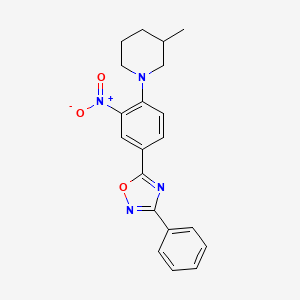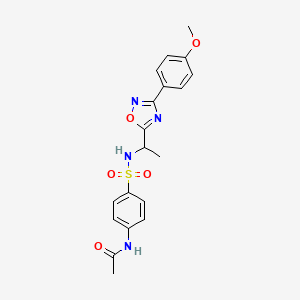
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
The mechanism of action of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It may also act by modulating the activity of enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to optimize its use as a therapeutic agent. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its efficacy in vivo and to identify potential drug targets. Finally, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole may have potential as an anti-inflammatory agent, and further studies are needed to evaluate its effectiveness in treating inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzaldehyde with phenylhydrazine and triethyl orthoformate in the presence of a catalyst. This reaction produces 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. Studies have shown that it exhibits anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-6-5-11-23(13-14)17-10-9-16(12-18(17)24(25)26)20-21-19(22-27-20)15-7-3-2-4-8-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLREBBCBGTQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
